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molecular formula C7H8N4OS B064473 4-Methyl-3-(4-methyloxazol-5-yl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 170959-40-7

4-Methyl-3-(4-methyloxazol-5-yl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No. B064473
M. Wt: 196.23 g/mol
InChI Key: NQITUZDGXBAHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863299B2

Procedure details

This material (498 g, 1 wt) was dissolved in dry tetrahydrofuran (5 vol), under nitrogen, cooled to 0° C. DCC (1.62 wt, 1 eq) was added portionwise followed by HOBt (1.07 wt, 1 eq). The mixture was warmed to 25±2° C. and stirred for 30 min. 4-Methyl-3-thiosemicarbazide (0.83 wt, 1 eq) was then added and the mixture further stirred for 2 h at 25±2° C. The mixture was filtered and the cake was washed with fresh tetrahydrofuran (1 vol) and dried on the filter for a few hours. The cake was suspended in 1 M aqueous NaOH (13 vol) and heated to 70° C. for 30 min. After this time, the mixture was cooled to 25±2° C. and a solid was removed by filtration. The cake was washed with 1 M aqueous NaOH (10 vol). The combined mother liquors were cooled to 0° C. and acidified to ca. pH with HCl (aqueous, 16%; NOTE: keep temperature while adding HCl below +10° C.). The suspended product was isolated by filtration washing with water (2×3 vol). The cake was dried at 40° C. for 18 h in high vacuum to obtain 4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (respectively a tautomeric form thereof; 290 g, 37%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C[CH2:5][CH:4]([N:7]=[C:8]=NC2CCCCC2)[CH2:3][CH2:2]1.C1C=CC2N([OH:25])N=NC=2C=1.[CH3:26][NH:27][C:28](=[S:31])[NH:29][NH2:30]>O1CCCC1>[CH3:26][N:27]1[C:2]([C:3]2[O:25][CH:8]=[N:7][C:4]=2[CH3:5])=[N:30][NH:29][C:28]1=[S:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(NN)=S
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 25±2° C.
STIRRING
Type
STIRRING
Details
the mixture further stirred for 2 h at 25±2° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the cake was washed with fresh tetrahydrofuran (1 vol)
CUSTOM
Type
CUSTOM
Details
dried on the
FILTRATION
Type
FILTRATION
Details
filter for a few hours
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the mixture was cooled to 25±2° C.
CUSTOM
Type
CUSTOM
Details
a solid was removed by filtration
WASH
Type
WASH
Details
The cake was washed with 1 M aqueous NaOH (10 vol)
TEMPERATURE
Type
TEMPERATURE
Details
The combined mother liquors were cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
to ca. pH with HCl (aqueous, 16%; NOTE: keep temperature while adding HCl below +10° C.)
CUSTOM
Type
CUSTOM
Details
The suspended product was isolated by filtration
WASH
Type
WASH
Details
washing with water (2×3 vol)
CUSTOM
Type
CUSTOM
Details
The cake was dried at 40° C. for 18 h in high vacuum
Duration
18 h

Outcomes

Product
Details
Reaction Time
30 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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